![molecular formula C16H14N4O B606798 6-Isopropyl-7-oxo-5-phenyl-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile CAS No. 1628208-23-0](/img/structure/B606798.png)

6-Isopropyl-7-oxo-5-phenyl-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

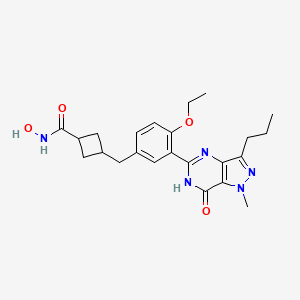

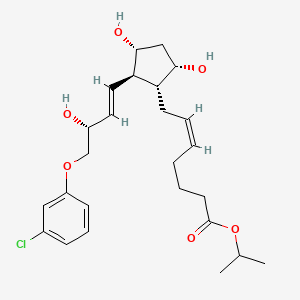

“6-Isopropyl-7-oxo-5-phenyl-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile” is a chemical compound with the molecular formula C16H14N4O . It is a white solid and is often used in pharmaceutical testing .

Molecular Structure Analysis

The InChI code for this compound is 1S/C16H14N4O.ClH/c1-10(2)13-14(11-6-4-3-5-7-11)19-15-12(8-17)9-18-20(15)16(13)21;/h3-7,9-10,19H,1-2H3;1H . This code provides a detailed description of the compound’s molecular structure.Physical And Chemical Properties Analysis

This compound is a white solid with a melting point of 332–334 °C . .Wissenschaftliche Forschungsanwendungen

Inhibition of KDM5A in Cisplatin-Induced Ototoxicity

CPI-455 has been used in research to investigate its potential role in cisplatin-induced ototoxicity . The compound, which is a KDM5A inhibitor, was found to reduce the expression of KDM5A and increase H3K4 trimethylation levels in cisplatin-injured cochlear hair cells . This resulted in the prevention of hair cell and spiral ganglion neuron death, and an increase in the number of ribbon synapses in a cisplatin-induced ototoxicity mouse model .

Regulation of Apoptosis-Related Genes

CPI-455 has been found to regulate a set of apoptosis-related genes, including Sos1, Sos2, and Map3k3 . This regulation is thought to be a key part of the mechanism underlying the protective effects of CPI-455 in cisplatin-induced ototoxicity .

Reduction of Stem-Like Properties in Oral Squamous Cell Carcinomas

Research has shown that CPI-455, through the inhibition of KDM5B, can reduce the stem-like properties of oral squamous cell carcinomas . This suggests that CPI-455 could potentially be used as a therapeutic agent in the treatment of this type of cancer .

Inhibition of KDM5A in Drug-Resistant Cells

CPI-455 also inhibits KDM5A, which is highly expressed in drug-resistant cells such as temozolomide (TMZ)-resistant glioblastoma cells . This suggests that CPI-455 could potentially be used to overcome drug resistance in certain types of cancer .

Enhancement of Bone Morphogenetic Protein 2 Expression

CPI-455 has been found to enhance the expression of bone morphogenetic protein 2 . This protein plays a crucial role in the formation of bone and cartilage, suggesting that CPI-455 could potentially be used in research related to these tissues .

Enhancement of Mothers Against Decapentaplegic Homolog 1/5/9 Phosphorylation

Research has shown that CPI-455 can enhance the phosphorylation of mothers against decapentaplegic homolog 1/5/9 . This protein is involved in a variety of cellular processes, including cell growth, apoptosis, and differentiation .

Safety and Hazards

Wirkmechanismus

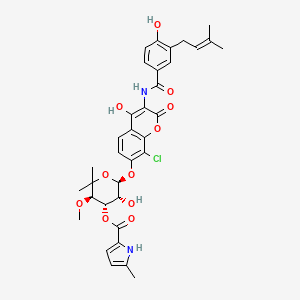

- KDM5A (also called RBP2) and KDM5B (PLU-1) are two members of this family that play crucial roles in cancer biology .

- It exhibits 200-fold selectivity for KDM5A over KDM4C and more than 500-fold selectivity against other JmjC domain-containing proteins .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Result of Action

Eigenschaften

IUPAC Name |

7-oxo-5-phenyl-6-propan-2-yl-1H-pyrazolo[1,5-a]pyrimidine-3-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N4O/c1-10(2)13-14(11-6-4-3-5-7-11)19-15-12(8-17)9-18-20(15)16(13)21/h3-7,9-10,18H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGXRQCOVGLGFIM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(N=C2C(=CNN2C1=O)C#N)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(5Z)-5-[(4-Fluoro-2-hydroxyphenyl)methylene]-2-(tetrahydro-1-(2H)-pyridazinyl)-4(5H)-thiazolone](/img/structure/B606729.png)

![8-{[4-(furan-2-ylcarbonyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-(3-methylbutyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B606733.png)

![N-(5-(6-Chloro-2,2-difluorobenzo[d][1,3]dioxol-5-yl)pyrazin-2-yl)-2-fluoro-6-methylbenzamide](/img/structure/B606740.png)